Tributoxy(phenyl)silane
Overview
Description
Tributoxy(phenyl)silane is an organosilicon compound characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to three butoxy groups. This compound is part of the broader class of organosilanes, which are known for their versatile applications in various fields, including material science, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributoxy(phenyl)silane can be synthesized through several methods. One common approach involves the reaction of phenyltrichlorosilane with butanol in the presence of a base, such as pyridine, to facilitate the substitution of chlorine atoms with butoxy groups. The reaction typically proceeds under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include the use of catalysts to enhance the reaction rate and selectivity, ensuring the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
Tributoxy(phenyl)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and butanol.
Condensation: The hydrolyzed product can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The butoxy groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles like amines or alcohols, typically under reflux conditions.
Major Products Formed
Hydrolysis: Silanols and butanol.
Condensation: Polymeric siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Tributoxy(phenyl)silane has a wide range of applications in scientific research:
Material Science: Used as a precursor for the synthesis of siloxane polymers and coatings, which have applications in protective coatings and adhesives.
Chemistry: Employed in the synthesis of functionalized silanes and siloxanes, which are used as intermediates in organic synthesis.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, which are used in sealants, lubricants, and insulating materials.
Mechanism of Action
The mechanism by which tributoxy(phenyl)silane exerts its effects is primarily through the formation of siloxane bonds. The silicon atom in the compound can form strong bonds with oxygen, leading to the formation of stable siloxane linkages. These linkages are responsible for the compound’s ability to form polymeric structures and its utility in various applications.
Comparison with Similar Compounds
Similar Compounds
Trimethoxy(phenyl)silane: Similar in structure but with methoxy groups instead of butoxy groups.
Triethoxy(phenyl)silane: Contains ethoxy groups instead of butoxy groups.
Triphenylsilane: Contains three phenyl groups attached to the silicon atom.
Uniqueness
Tributoxy(phenyl)silane is unique due to the presence of butoxy groups, which impart different physical and chemical properties compared to its methoxy and ethoxy counterparts. The longer alkyl chains in butoxy groups can influence the compound’s solubility, reactivity, and the properties of the resulting polymers.
Properties
IUPAC Name |
tributoxy(phenyl)silane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3Si/c1-4-7-15-19-22(20-16-8-5-2,21-17-9-6-3)18-13-11-10-12-14-18/h10-14H,4-9,15-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUOIYMEJLOQFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO[Si](C1=CC=CC=C1)(OCCCC)OCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347276 | |
Record name | Tributoxy(phenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10581-02-9 | |
Record name | Tributoxy(phenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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